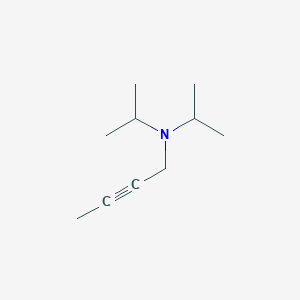
n,n-Di(propan-2-yl)but-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Di(propan-2-yl)but-2-yn-1-amine is an organic compound that belongs to the class of propargylamines It is characterized by the presence of a but-2-yn-1-amine backbone with two isopropyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Di(propan-2-yl)but-2-yn-1-amine typically involves the reaction of propargylamine with isopropyl halides under basic conditions. One common method is the alkylation of propargylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
n,n-Di(propan-2-yl)but-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
n,n-Di(propan-2-yl)but-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of n,n-Di(propan-2-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The isopropyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
n,n-Di(propan-2-yl)but-2-yn-1-amine: Characterized by the presence of isopropyl groups and an alkyne moiety.
n,n-Di(propan-2-yl)but-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.
n,n-Di(propan-2-yl)butan-1-amine: Similar structure but with a single bond instead of a triple bond.
Uniqueness
This compound is unique due to its alkyne group, which imparts distinct reactivity compared to its alkene and alkane analogs. The presence of the triple bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6323-68-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,8H2,1-5H3 |
InChI Key |
NAQQUBQRPDVKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















